(E)-1,3-Diethyl-8-(4-methylstyryl)xanthine
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Overview
Description
(E)-1,3-Diethyl-8-(4-methylstyryl)xanthine is a synthetic compound that belongs to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects on the central nervous system. This particular compound is characterized by the presence of a styryl group attached to the xanthine core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-8-(4-methylstyryl)xanthine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-diethylxanthine and 4-methylbenzaldehyde.
Olefination Reaction: The key step in the synthesis is the olefination reaction, where the 4-methylbenzaldehyde is reacted with 1,3-diethylxanthine in the presence of a base, such as potassium tert-butoxide, to form the styryl group.
Purification: The crude product is then purified using techniques such as column chromatography to obtain the desired (E)-isomer of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(E)-1,3-Diethyl-8-(4-methylstyryl)xanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the styryl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with ethyl groups replacing the styryl group.
Substitution: Substituted derivatives with various functional groups replacing the styryl group.
Scientific Research Applications
(E)-1,3-Diethyl-8-(4-methylstyryl)xanthine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-1,3-Diethyl-8-(4-methylstyryl)xanthine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as phosphodiesterases, which play a role in regulating cellular signaling. By inhibiting these enzymes, the compound can modulate various physiological processes, including neurotransmission and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects on the central nervous system.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases like asthma.
Theobromine: Found in cocoa and chocolate, known for its mild stimulant effects.
Uniqueness
(E)-1,3-Diethyl-8-(4-methylstyryl)xanthine is unique due to the presence of the styryl group, which imparts distinct chemical and biological properties compared to other xanthine derivatives. This structural modification enhances its potential as a therapeutic agent and a research tool in various scientific fields .
Properties
CAS No. |
155271-36-6 |
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Molecular Formula |
C18H20N4O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1,3-diethyl-8-[(E)-2-(4-methylphenyl)ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H20N4O2/c1-4-21-16-15(17(23)22(5-2)18(21)24)19-14(20-16)11-10-13-8-6-12(3)7-9-13/h6-11H,4-5H2,1-3H3,(H,19,20)/b11-10+ |
InChI Key |
ABVZCSRAHASBGV-ZHACJKMWSA-N |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC=C(C=C3)C |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC=C(C=C3)C |
Origin of Product |
United States |
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